L-Phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine
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Overview
Description
L-Phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a complex peptide compound It is composed of multiple amino acids, including phenylalanine, leucine, ornithine, and isoleucine, with diaminomethylidene groups attached to the ornithine residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene groups are introduced through specific protecting group strategies and deprotection steps.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would include rigorous purification steps, such as high-performance liquid chromatography (HPLC), to isolate the desired peptide from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
L-Phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to modify disulfide bonds or other reducible groups within the peptide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while reduction can lead to the cleavage of disulfide bonds, yielding free thiol groups.
Scientific Research Applications
L-Phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine has several applications in scientific research:
Chemistry: It can be used as a model compound for studying peptide synthesis and modification techniques.
Biology: This peptide can be utilized in studies of protein-protein interactions, enzyme-substrate specificity, and cellular signaling pathways.
Medicine: Potential therapeutic applications include the development of peptide-based drugs for targeting specific diseases or conditions.
Industry: It may be used in the production of specialized biomaterials or as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of L-Phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The diaminomethylidene groups can enhance binding affinity or specificity, influencing the peptide’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysyl-L-tyrosyl-L-prolyl-L-lysine: This compound shares structural similarities but includes additional amino acids and functional groups.
L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-phenylalaninamide: Another related peptide with a different sequence and functional groups.
Uniqueness
L-Phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is unique due to its specific sequence and the presence of two diaminomethylidene groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
166984-16-3 |
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Molecular Formula |
C33H57N11O6 |
Molecular Weight |
703.9 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C33H57N11O6/c1-5-20(4)26(31(49)50)44-29(47)24(14-10-16-40-33(37)38)41-28(46)23(13-9-15-39-32(35)36)42-30(48)25(17-19(2)3)43-27(45)22(34)18-21-11-7-6-8-12-21/h6-8,11-12,19-20,22-26H,5,9-10,13-18,34H2,1-4H3,(H,41,46)(H,42,48)(H,43,45)(H,44,47)(H,49,50)(H4,35,36,39)(H4,37,38,40)/t20-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
NMYZYAZJHLNJBG-YNAZAZDCSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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